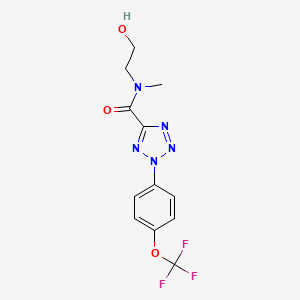
N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups. These include a carboxamide group (-CONH2), a tetrazole group (a five-membered ring containing four nitrogen atoms), and a trifluoromethoxy group (-OCF3). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple nitrogen atoms in the tetrazole ring could result in a delocalized π-electron system, which might have interesting effects on the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tetrazole ring, due to its high nitrogen content, might be able to act as a weak acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of both polar (carboxamide, trifluoromethoxy) and nonpolar (phenyl) groups could give it a balance of hydrophilic and hydrophobic properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds structurally similar to "N-(2-hydroxyethyl)-N-methyl-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" have been explored for their therapeutic potentials. For instance, derivatives of tetrazoles, such as the ones examined by Abdel-Meguid et al. (1994) for their role as HIV-1 protease inhibitors, indicate the relevance of such structures in designing antiviral drugs (Abdel-Meguid et al., 1994). This showcases the potential of tetrazole derivatives in addressing critical healthcare challenges.
Organic Synthesis and Chemical Properties
Research into the synthesis and properties of tetrazole derivatives reveals their importance in organic chemistry. Studies by Kumar et al. (2012) on the synthesis of oxazoles via copper-catalyzed intramolecular cyclization of enamides underline the versatility of such compounds in synthesizing heterocyclic structures (Kumar et al., 2012). Similarly, work by Luk'yanov and Shlykova (1984) on the methylation of 1-hydroxytetrazoles highlights the chemical reactivity and modification potential of tetrazole rings (Luk'yanov & Shlykova, 1984).
Material Science and Polymer Chemistry
In material science, polyamides containing imidazole, as studied by Bouck and Rasmussen (1993), demonstrate the utility of tetrazole derivatives in creating materials with specific properties like intramolecular hydrogen bonding and constitutional isomerism (Bouck & Rasmussen, 1993). This research points towards the application of such compounds in developing new polymeric materials.
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological molecules in the body. The trifluoromethoxy group is often used in pharmaceuticals to improve stability and lipophilicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O3/c1-19(6-7-21)11(22)10-16-18-20(17-10)8-2-4-9(5-3-8)23-12(13,14)15/h2-5,21H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJQFVGJZKREAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-4-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2828382.png)
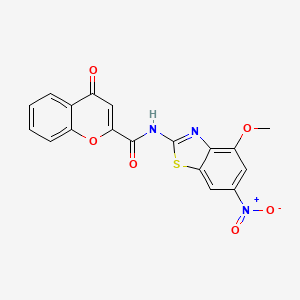
![ethyl 2-(aminocarbonyl)-1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-1H-imidazole-4-carboxylate](/img/structure/B2828384.png)
![4-[(3-Methoxyazetidin-1-yl)methyl]quinoline](/img/structure/B2828385.png)
![N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2828387.png)



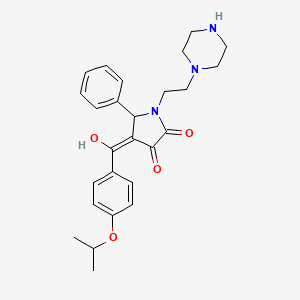
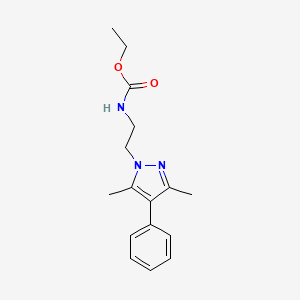

![Tert-butyl 2,7-diazabicyclo[3.3.1]nonane-2-carboxylate;hydrochloride](/img/structure/B2828401.png)
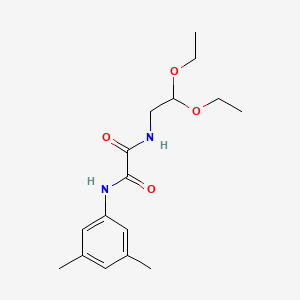
![8-chloro-5-[(4-fluorophenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2828404.png)